Ethyl 2-[2-(2,4-dichlorophenyl)ethenyl]-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 2-[2-(2,4-dichlorophenyl)ethenyl]-1,3-thiazole-4-carboxylate is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a thiazole ring, a carboxylate ester group, and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(2,4-dichlorophenyl)ethenyl]-1,3-thiazole-4-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a dichlorophenylboronic acid reacts with a halogenated thiazole intermediate in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(2,4-dichlorophenyl)ethenyl]-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the ethenyl group to an ethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives
Reduction: Formation of ethyl derivatives
Substitution: Formation of substituted thiazole derivatives
Scientific Research Applications
Ethyl 2-[2-(2,4-dichlorophenyl)ethenyl]-1,3-thiazole-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(2,4-dichlorophenyl)ethenyl]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Ethyl 2-[2-(2,4-dichlorophenyl)ethenyl]-1,3-thiazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-(2,4-dichlorophenyl)acetate: Similar structure but lacks the thiazole ring.
Ethyl (2E)-2-[(2,4-dichlorophenyl)hydrazono]propanoate: Contains a hydrazono group instead of the thiazole ring.
Chlorfenvinphos: An organophosphorus compound with a dichlorophenyl group but different functional groups.
The uniqueness of this compound lies in its combination of the thiazole ring, dichlorophenyl group, and ethenyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61785-94-2 |
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Molecular Formula |
C14H11Cl2NO2S |
Molecular Weight |
328.2 g/mol |
IUPAC Name |
ethyl 2-[2-(2,4-dichlorophenyl)ethenyl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C14H11Cl2NO2S/c1-2-19-14(18)12-8-20-13(17-12)6-4-9-3-5-10(15)7-11(9)16/h3-8H,2H2,1H3 |
InChI Key |
SURCSPHOGDZHKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C=CC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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